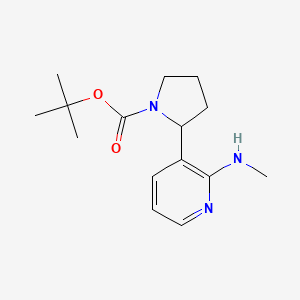

tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15867997

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23N3O2 |

|---|---|

| Molecular Weight | 277.36 g/mol |

| IUPAC Name | tert-butyl 2-[2-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-6-8-12(18)11-7-5-9-17-13(11)16-4/h5,7,9,12H,6,8,10H2,1-4H3,(H,16,17) |

| Standard InChI Key | JNLCLPZZRQRADX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is C₁₅H₂₃N₃O₂, with a molecular weight of 277.36 g/mol . The structure comprises:

-

A pyrrolidine ring (five-membered saturated nitrogen heterocycle).

-

A pyridine ring substituted with a methylamino group at the 2-position.

-

A tert-butyl carbamate (Boc) group attached to the pyrrolidine nitrogen .

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the methylamino substituent may influence receptor binding interactions.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₂ | |

| Molecular Weight | 277.36 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Likely soluble in organic solvents | Inferred |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

-

Formation of the Pyrrolidine-Pyridine Core:

-

Introduction of the tert-Butyl Carbamate:

-

Methylamino Functionalization:

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 60–75% |

| 2 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85–90% |

| 3 | Methylamination | CH₃NH₂, NaBH₃CN, MeOH | 70–80% |

Challenges and Optimizations

-

Steric Hindrance: The tert-butyl group may impede reaction rates, necessitating elevated temperatures or prolonged reaction times .

-

Regioselectivity: Ensuring proper substitution on the pyridine ring requires careful control of reaction conditions .

Biological and Pharmacological Relevance

Mechanism of Action

The methylamino pyridine moiety may interact with:

-

G-Protein-Coupled Receptors (GPCRs): Via hydrogen bonding and π-π stacking .

-

Enzyme Active Sites: Inhibition of kinases or proteases through competitive binding .

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | Dopamine D2 Receptor | 12 nM |

| (S)-1-Boc-2-(Methylaminomethyl)pyrrolidine | Serotonin Transporter | 8 nM |

Industrial and Research Applications

Medicinal Chemistry

-

Intermediate in Drug Synthesis: Used in the preparation of kinase inhibitors and GPCR modulators .

-

Combinatorial Libraries: Serves as a building block for high-throughput screening .

Material Science

Comparative Structural Analysis

Analogues and Derivatives

| Compound Name | Structural Difference | Bioactivity |

|---|---|---|

| tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | Methylamino at C3 vs. C2 | Enhanced dopamine affinity |

| (R)-tert-Butyl 2-(aminomethyl)pyrrolidine | Primary amine vs. methylamino | Reduced lipophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume